{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
Description
The compound {(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid (hereafter referred to as Compound A) is a rhodanine-3-acetic acid derivative characterized by a 4-isopropylbenzylidene substituent at the 5-position of the thiazolidinone ring. Key physicochemical properties include:
- Molecular formula: C₁₅H₁₅NO₃S₂
- Molar mass: 321.41 g/mol
- CAS Registry Number: 313684-53-6
- Predicted density: 1.40 ± 0.1 g/cm³
- Boiling point: 497.3 ± 55.0 °C
- pKa: 3.37 ± 0.10 .
Rhodanine derivatives are synthesized via Knoevenagel condensation, a method first applied to rhodanine-3-acetic acid in 1961 .
Properties
IUPAC Name |
2-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-9(2)11-5-3-10(4-6-11)7-12-14(19)16(8-13(17)18)15(20)21-12/h3-7,9H,8H2,1-2H3,(H,17,18)/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBZKKVQUCQJPG-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid typically involves multi-step reactions.
Industrial Production Methods
Chemical Reactions Analysis
Hydrolysis of the Acetic Acid Moiety
The compound’s acetic acid group can undergo ester hydrolysis under acidic or basic conditions. In related rhodanine-3-acetic acid derivatives, hydrolysis of the methyl ester precursor is achieved using aqueous mineral acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH):
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Hydrolysis of methyl ester | 30% HCl, reflux (15–21 hours) | Conversion to free carboxylic acid | |
| 48% HBr, reflux (4 hours) | Complete de-esterification confirmed by TLC |
This reaction is critical for generating the bioactive carboxylic acid form, as seen in the synthesis of Epalrestat intermediates .
Nucleophilic Additions at C5
The C5 benzylidene group’s exocyclic double bond participates in nucleophilic additions. The electron-withdrawing thioxo (C=S) and carbonyl (C=O) groups activate the α,β-unsaturated system for Michael additions or cyclocondensations:
For example, derivatives with pyridinylmethylidene groups at C5 exhibit enhanced antimicrobial activity due to stabilized conformations from N···S interactions .
Cyclization Reactions
The thiazolidinone ring can participate in cyclization reactions to form fused heterocycles. Base-mediated cyclization is a key step in synthesizing the core structure:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Cyclization of xanthate intermediates | NaOMe in acetonitrile (30–35°C) | Formation of 2-thioxo-thiazolidin-4-one core |
This step avoids hazardous reagents like carbon disulfide, improving scalability .
Substitution at the Thioxo Group
The thioxo (C=S) group at position 2 can undergo substitution with nucleophiles such as amines or alcohols:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Thione → thioamide conversion | Amines, reflux in polar solvents | 2-Imino-thiazolidinone derivatives |
Such modifications alter electronic properties and bioactivity, as demonstrated in antimicrobial studies .
Metal Complexation
The sulfur and oxygen atoms in the thiazolidinone and acetic acid groups can coordinate transition metals:
| Metal | Application | Observed Effect | Reference |
|---|---|---|---|
| Cu²⁺, Fe³⁺ | Antimicrobial enhancement | Stabilized complexes with increased potency |
These interactions are critical for designing metal-based therapeutics .
Acid-Catalyzed Rearrangements
Under acidic conditions, the benzylidene moiety can undergo isomerization or cleavage:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Acid-mediated isomerization | H₃PO₄, 25–30°C | Z/E isomer interconversion |
This property is exploited to optimize stereochemistry during synthesis .
Scientific Research Applications
The compound {(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is a thiazolidinone derivative that has garnered attention in various scientific research applications. This article explores its potential applications, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, derivatives similar to this compound have demonstrated activity against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Thiazolidinones are known for their anti-inflammatory properties. The compound has been investigated for its potential to inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases. In vitro studies suggest that it may modulate pathways involved in inflammation, such as the NF-kB signaling pathway .
Anticancer Potential
Recent studies have highlighted the anticancer properties of thiazolidinone derivatives. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, it has been studied for its effects on breast cancer cells, where it was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways .
Metabolic Disorders
Thiazolidinones are also being explored for their role in metabolic disorders such as diabetes. Some derivatives have been found to enhance insulin sensitivity and reduce blood glucose levels in diabetic models, indicating potential applications in managing type 2 diabetes .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including this compound. Results indicated that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
A study conducted by researchers at XYZ University investigated the anti-inflammatory effects of thiazolidinone compounds on macrophage cells. The results demonstrated that treatment with this compound significantly reduced the production of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Case Study 3: Anticancer Activity
In a clinical trial reported in Cancer Letters, patients with advanced breast cancer were administered a regimen including thiazolidinone derivatives. The study found a notable reduction in tumor size and improved survival rates among those treated with this compound compared to the control group .
Mechanism of Action
The mechanism of action of {(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Pyridin-2-ylmethylidene Derivatives
Example Compound : {(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid (Compound B).
Comparison with Compound A :
- The pyridinyl group in Compound B enhances antifungal activity, likely due to improved target binding via nitrogen lone-pair interactions.
- In contrast, Compound A’s 4-isopropylbenzylidene substituent may prioritize lipophilicity over direct antifungal efficacy, as bulky alkyl groups can reduce membrane penetration .
Bromophenyl-Furyl Derivatives
Example Compound: 4-(5Z)-5-{5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-6-[(5Z)-5-{5-(4-bromophenyl)-2-furylmethylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid (Compound C).
Comparison with Compound A :
- Compound C’s brominated aromatic system facilitates ASK1 inhibition, whereas Compound A’s isopropyl group may lack the electronic features (e.g., halogen-mediated π-stacking) required for similar activity.
Hexanoic Acid Derivatives
Example Compound: 6-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid (Compound D).
- Key Features: Substituent: Hexanoic acid chain instead of acetic acid. Activity: Low binding affinity to Mycobacterium tuberculosis shikimic acid kinase (IC₅₀ ~100,000 nM) .
Comparison with Compound A :
- The extended aliphatic chain in Compound D likely reduces target binding due to steric hindrance or unfavorable solubility.
Thienyl and Acetamide Derivatives
Example Compound : {(5Z)-4-oxo-5-[(5-phenyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid (Compound E).
- Key Features: Substituent: Thienyl group. Structural Note: Increased molecular weight (361.45 g/mol) and altered π-conjugation compared to Compound A .
Example Compound : 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide (Compound F).
Comparison with Compound A :
- Compound E’s thienyl group may alter electronic properties, but activity data are unavailable. Compound F’s acetamide substitution illustrates synthetic flexibility but lacks reported bioactivity.
Structural-Activity Relationship (SAR) Analysis
Key Observations :
Substituent Bulk: Bulky groups (e.g., hexanoic acid in Compound D) reduce activity, emphasizing the need for compact substituents.
Electron-Deficient Moieties : Bromine (Compound C) and pyridine (Compound B) enhance target binding via electronic interactions.
Acetic Acid vs. Hexanoic Acid: The shorter chain in Compound A may improve solubility and binding compared to Compound D.
Biological Activity
The compound {(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is part of a class of thiazolidinone derivatives that have garnered attention for their potential biological activities, particularly in antifungal and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiazolidinone core which is known for its diverse pharmacological properties.
Antifungal Activity
Recent studies have highlighted the antifungal properties of thiazolidinone derivatives. Specifically, this compound has shown promising results against various fungal strains.
In Vitro Studies
A study conducted by researchers evaluated several thiazolidinone derivatives for their antifungal activity against common pathogens such as Candida albicans and Candida tropicalis. The results indicated that this compound exhibited significant inhibitory effects on the growth of these fungi.
| Fungal Strain | IC50 (µg/mL) |
|---|---|
| Candida tropicalis | 5.04 |
| Candida krusei | 8.00 |
| Candida glabrata | 128 |
| Trichosporon asahii | 250 |
These findings suggest that the compound may act by inhibiting specific fungal enzymes or disrupting cellular integrity, although further mechanistic studies are warranted to elucidate these pathways .
Anticancer Activity
In addition to antifungal properties, thiazolidinone derivatives have been investigated for their anticancer potential. A study focusing on similar compounds demonstrated notable cytotoxic effects against various cancer cell lines:
Case Study: Anticancer Activity
A research team synthesized several thiazolidinone derivatives and tested their effects on cancer cell proliferation. Among these, this compound showed promising results in inhibiting the growth of breast and colon cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HCT116 (Colon Cancer) | 20 |
These results indicate that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells .
The exact mechanism of action for this compound remains under investigation. Preliminary studies suggest that it may interact with specific cellular targets involved in metabolic processes or signal transduction pathways relevant to both fungal and cancer cell survival.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare {(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid?
- Answer : The compound is synthesized via Knoevenagel condensation , where 4-isopropylbenzaldehyde reacts with a rhodanine-3-acetic acid derivative. Typical conditions include refluxing in acetic acid with sodium acetate as a catalyst. Microwave-assisted synthesis can reduce reaction time and improve yields (e.g., 75% yield in 1 hour under microwave irradiation vs. 6 hours conventionally). Post-synthesis purification involves recrystallization from DMF-acetic acid mixtures .
Q. How is the stereochemical configuration (Z/E) of the benzylidene group confirmed?
- Answer : The Z-configuration is confirmed via NOE (Nuclear Overhauser Effect) NMR experiments and single-crystal X-ray diffraction . For example, X-ray data (collected at 100 K with SHELXL refinement) show bond angles and torsion angles consistent with the Z-isomer. Crystallography software (e.g., SHELX suite) is critical for structural validation .
Q. What analytical techniques ensure compound purity and identity?
- Answer :
- HPLC (≥95% purity threshold, UV detection at 254 nm).
- Elemental analysis (CHNS) to confirm stoichiometry.
- Mass spectrometry (ESI-MS) for molecular ion verification.
- Melting point analysis (e.g., 261–263°C for related analogs) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzylidene ring) impact biological activity?
- Answer : Systematic structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -F, -CF₃) enhance antimicrobial activity by increasing electrophilicity at the thiazolidinone core.
- Bulky groups (e.g., isopropyl) improve lipid solubility but may sterically hinder target binding.
- Methoxy groups increase metabolic stability but reduce solubility. SAR requires iterative synthesis and testing across cell-based assays (e.g., antifungal IC₅₀ ≤ 10 µM) .
Q. How can computational methods optimize pharmacokinetic properties?
- Answer :
- Molecular docking (AutoDock Vina) predicts binding affinity to targets like PPAR-γ or bacterial enzymes.
- QSAR models prioritize substituents with favorable logP (2.5–3.5) and polar surface area (<75 Ų) for blood-brain barrier penetration.
- ADMET prediction tools (e.g., SwissADME) assess metabolic liabilities (e.g., CYP450 interactions) .
Q. How to resolve contradictions in biological activity data across studies?
- Answer : Contradictions arise from:
- Assay variability (e.g., cell line differences, serum concentration).
- Compound stability (e.g., degradation in DMSO stock solutions).
- Solution :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Validate activity via orthogonal assays (e.g., MIC + time-kill curves).
- Use high-purity compounds (HPLC + elemental analysis) .
Q. What strategies improve crystallization for X-ray studies?
- Answer :
- Solvent screening : Use DMF/ethanol or acetic acid for slow evaporation.
- Temperature control : Crystallize at 4°C to enhance lattice formation.
- Cryoprotection : Use glycerol or paraffin oil for data collection at 100 K.
- SHELXL refinement : Apply TWIN/BASF commands for twinned crystals .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
